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Compound of Interest

Compound Name: lopentol

Cat. No.: B125893

lopentol (trade name Imagopaque) is a non-ionic, monomeric, triiodinated, water-soluble
radiocontrast agent. Developed for use in a wide range of X-ray imaging procedures, its
molecular design as a low-osmolality contrast medium (LOCM) offers a favorable safety profile
compared to older, high-osmolality ionic agents. This technical guide provides an in-depth
overview of iopentol's chemical properties, synthesis, pharmacokinetics, mechanism of action,
and associated experimental methodologies for researchers, scientists, and drug development
professionals.

Core Properties and Specifications

lopentol is structurally designed to maximize iodine content for optimal radiopacity while
maintaining low osmolality and viscosity in solution, which are critical factors for patient
tolerance.[1]

Physicochemical Characteristics

The key physicochemical properties of iopentol are summarized below. These characteristics
are fundamental to its function and safety profile as a contrast agent.
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Property Value Reference
1-N,3-N-bis(2,3-
dihydroxypropyl)-5-[N-(2-
hydroxy-3-

IUPAC Name YEToRY [2]

methoxypropyl)acetamido]-2,4,

6-triiodobenzene-1,3-

dicarboxamide

Molecular Formula

C20H28l3N309

[2]

Molar Mass

835.169 g-mol—1

[2]

Structure Type

Non-ionic, monomeric,

triiodinated

[1]

Osmolality and Viscosity

The osmolality and viscosity of iopentol solutions are concentration-dependent. These

properties are crucial as they influence hemodynamic effects and patient comfort during

administration. Lower osmolality is associated with fewer adverse effects.

Concentration (mg Osmolality Viscosity (mPa-s at  Viscosity (mPa-s at
I/ImL) (mOsml/kg H20)* 20°C) 37°C)

150 0.33 3.2 2.0

300 0.69 14.7 7.5

350 0.88 29.6 12.3

*Method: Vapour-pressure osmometry.

Synthesis of lopentol

The synthesis of iopentol is a multi-step chemical process starting from 5-amino-N,N'-bis(2,3-

dihydroxypropyl)-2,4,6-triiodoisophthalamide, a key intermediate shared in the production of

several non-ionic contrast agents. The general workflow involves acylation followed by N-

alkylation.
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lopentol Synthesis Workflow

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-

2,4,6-triiodoisophthalamide (5-Amine)

Acylation with Acetic Anhydride
(p-toluene sulphonic acid catalyst)

- -

S~a -

Suspension in Methanol/Water
& Basic Hydrolysis (pH 11.5)

5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-

2,4,6-triiodoisophthalamide (5-Acetamide)

N-Alkylation
(2-halo-3-methoxy-2-propanol in propylene glycol)

Quenching (Acidification)
& Purification (Crystallization)

lopentol

Click to download full resolution via product page

Caption: High-level workflow for the chemical synthesis of lopentol.
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Reconstructed Experimental Protocol: Synthesis of
lopentol

The following protocol is a reconstruction based on patent literature. Exact industrial

parameters may vary.

Acylation: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (5-Amine) is
acylated in acetic anhydride with a catalytic amount of p-toluene sulphonic acid.

Precipitation: The reaction mixture is cooled, leading to the formation of a precipitate. This
precipitate is filtered off.

Hydrolysis: The filtered solid is suspended in a mixture of methanol and water. The pH is
adjusted to 11.5 with sodium hydroxide to induce basic hydrolysis, primarily to remove any
O-acyl groups.

Isolation of Intermediate: After hydrolysis, the mixture is cooled to ambient temperature and
neutralized with hydrochloric acid. Further cooling to approximately 3°C promotes the
crystallization of the 5-Acetamide intermediate, which is then filtered, washed with water, and
dried.

N-Alkylation: The dried 5-Acetamide is suspended in propylene glycol and reacted with an N-
alkylating agent, such as 1-chloro-3-methoxy-2-propanol.

Purification: The alkylation reaction is terminated by quenching with an acid (e.g., HCI). The
final iopentol product is then purified through a series of steps, including crystallization from
an appropriate solvent, to achieve the required purity for pharmaceutical use.

Pharmacological Profile
Mechanism of Action

The primary mechanism of action for iopentol is physical rather than pharmacological. The

three iodine atoms in the iopentol molecule effectively absorb X-rays, increasing the

attenuation of the X-ray beam as it passes through the body. This differential absorption

between tissues containing the contrast agent and surrounding tissues creates the contrast
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seen on a radiographic image. Its non-ionic nature and low osmolality contribute to its safety by
minimizing disturbances to physiological homeostasis compared to older ionic agents.

Pharmacokinetics

lopentol exhibits a straightforward pharmacokinetic profile characterized by rapid distribution
and complete elimination without metabolic alteration.

lopentol Pharmacokinetic Pathway
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Caption: Pharmacokinetic pathway of lopentol from administration to excretion.
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Quantitative Pharmacokinetic Parameters:

Value (in Healthy
Parameter
Volunteers)

Value (in Chronic
. Reference
Renal Failure)

Biological Half-life (t*2) ~ 2 hours ~ 28.4 hours
Plasma Protein -~

o <3% Not specified
Binding
Volume of Distribution -

Not specified 0.27 L/kg
(vd)
Metabolism None detected None detected
Primary Excretion Renal (Glomerular
o Renal & Fecal

Route Filtration)

Urinary Excretion

~98% (unchanged
(24h) ( ged)

~54% (over 5 days)

Fecal Excretion ~2%

~11% (over 5 days)

Key Preclinical and Clinical Investigations

lopentol has been evaluated in numerous studies to establish its safety and efficacy. These

investigations provide the basis for its clinical use and offer valuable data for comparative

research.

Effects on Hemostasis

In vitro studies have shown that non-ionic contrast media like iopentol have less effect on the

coagulation system compared to ionic agents. A specific study on iopentol found its effects on

the intrinsic coagulation system and platelet aggregation to be similar to those of iohexol,

inducing only a slight decrease in coagulability and aggregability that was deemed of little

clinical consequence.

Reconstructed Protocol: In Vitro Platelet Aggregation Assay
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e Blood Collection: Draw whole blood from consenting healthy donors (who have abstained
from antiplatelet medication) into vacuum tubes containing 3.2% or 3.8% sodium citrate as
an anticoagulant (9:1 ratio).

o PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20
minutes at room temperature. Carefully collect the supernatant, which is platelet-rich plasma
(PRP).

o PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-
15 minutes to pellet the remaining cells. The resulting supernatant is platelet-poor plasma
(PPP).

e Assay Procedure (Light Transmission Aggregometry):
o Pre-warm PRP aliquots to 37°C.

o Calibrate the aggregometer by setting 100% light transmission with a PPP sample and 0%
with a PRP sample.

o Pipette PRP into an aggregometer cuvette with a magnetic stir bar and place it in the
sample well.

o Add a specific concentration of iopentol (or control vehicle, e.g., saline) to the PRP and
incubate for 1-5 minutes at 37°C with stirring.

o Induce aggregation by adding a platelet agonist (e.g., ADP or collagen at a predetermined
concentration).

o Record the change in light transmission over 5-10 minutes. The increase in light
transmission corresponds to the degree of platelet aggregation.

Renal Tolerance Studies

Preclinical studies in rats and rabbits have demonstrated that iopentol is well-tolerated by the
kidneys, comparable to other non-ionic agents like iohexol and significantly better than ionic
contrast media. Clinical studies in patients with normal renal function show no significant
changes in mean serum creatinine, urea, or creatinine clearance following iopentol
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administration. However, a transient increase in the urinary excretion of proximal tubular
enzymes (alkaline phosphatase and N-acetyl-beta-glucosaminidase) was observed, a finding
common to many contrast agents.

Reconstructed Protocol: Animal Model for Renal Tolerance

» Animal Model: Use male/female Beagle dogs or New Zealand white rabbits with normal
baseline renal function. Acclimatize animals and ensure adequate hydration.

e Grouping: Randomly assign animals to a control group (intravenous saline) and a treatment
group (intravenous iopentol). A positive control group (e.g., a high-osmolality ionic agent)
can also be included.

o Administration: Administer a single intravenous bolus of iopentol at a clinically relevant dose
(e.g., 700 mg I/kg body weight).

o Sample Collection: Collect blood and urine samples at baseline (pre-injection) and at
multiple time points post-injection (e.qg., 4, 24, 48, and 72 hours).

o Biochemical Analysis:

o Measure serum creatinine (sCr) and blood urea nitrogen (BUN) using standard automated
biochemical analyzers.

o Measure urinary albumin and specific tubular enzymes like N-acetyl-beta-glucosaminidase
(NAG) and alkaline phosphatase (ALP) using ELISA kits or colorimetric assays.

» Endpoint Evaluation: The primary endpoint is the change in sCr from baseline. A significant
increase (e.g., >25% or >50%) is indicative of contrast-induced acute kidney injury.
Secondary endpoints include changes in other renal biomarkers.

Pathophysiological Signaling in Contrast-Induced
Nephropathy (CIN)

While iopentol itself does not directly target signaling pathways, the physiological stress
induced by the administration of any contrast agent, particularly in at-risk patients, can trigger a
cascade of cellular events leading to contrast-induced nephropathy (CIN). The primary
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mechanisms involve direct tubular cytotoxicity and renal medullary hypoxia, which in turn

activate pathways of oxidative stress, inflammation, and apoptosis.

Proposed Signaling Pathways in Contrast-Induced Nephropathy (Class Effect)
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Caption: Downstream signaling activated by contrast media-induced renal stress.

Clinical Safety and Efficacy

Phase I trials in healthy volunteers established the safety of intravenous iopentol at doses up
to 1.2 g I/kg, with only transient and clinically insignificant adverse events like a sensation of
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warmth and minor changes in hemodynamic parameters. Subsequent multicenter trials
confirmed its safety and efficacy for CT enhancement in large patient populations. Comparative
studies have shown that iopentol provides diagnostic image quality comparable to iohexol and
is equally well-tolerated. In a study comparing it to iopromide for abdominal CT, iopentol was
associated with a statistically significantly lower incidence of adverse events.

Reconstructed Workflow: Phase | Clinical Trial Protocol
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Workflow for a Phase | Safety & Tolerability Trial

Screening & Enrollment
(Healthy Volunteers, Informed Consent)
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Caption: Representative experimental workflow for a Phase | clinical trial of lopentol.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b125893?utm_src=pdf-body-img
https://www.benchchem.com/product/b125893?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

lopentol is a well-characterized non-ionic, low-osmolality contrast agent with a robust safety
and efficacy profile supported by extensive preclinical and clinical data. Its favorable
physicochemical properties translate to good patient tolerability, while its simple
pharmacokinetic profile ensures efficient elimination without metabolic burden. For researchers,
iopentol serves as a reliable tool in diagnostic imaging studies and as a benchmark
comparator for the development of new contrast agents. The methodologies and data
presented in this guide provide a comprehensive foundation for further investigation and
application of iopentol in scientific and drug development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b125893?utm_src=pdf-body
https://www.benchchem.com/product/b125893?utm_src=pdf-body
https://www.benchchem.com/product/b125893?utm_src=pdf-body
https://www.benchchem.com/product/b125893?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/EP0923537B1/en
https://patents.google.com/patent/EP0923537B1/en
https://pubmed.ncbi.nlm.nih.gov/14566180/
https://pubmed.ncbi.nlm.nih.gov/14566180/
https://www.benchchem.com/product/b125893#iopentol-s-role-as-a-non-ionic-contrast-agent
https://www.benchchem.com/product/b125893#iopentol-s-role-as-a-non-ionic-contrast-agent
https://www.benchchem.com/product/b125893#iopentol-s-role-as-a-non-ionic-contrast-agent
https://www.benchchem.com/product/b125893#iopentol-s-role-as-a-non-ionic-contrast-agent
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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